3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid
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Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a carboxylic acid group and a phenyl ring bearing tert-butyl groups and a hydroxyl group. Its structure imparts significant stability and reactivity, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the carboxylic acid group and the phenyl ring with tert-butyl and hydroxyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroquinolines.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and polymers with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The quinoline core may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid stands out due to its quinoline core, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H29NO3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C28H29NO3/c1-27(2,3)20-13-17(14-21(25(20)30)28(4,5)6)23-15-19(26(31)32)24-18-10-8-7-9-16(18)11-12-22(24)29-23/h7-15,30H,1-6H3,(H,31,32) |
InChI Key |
WKZZXGSPJLZUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C(=O)O |
Origin of Product |
United States |
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